4-hydroxy-2-oxo-N-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-2-oxo-N-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and acrolein.
Cyclization: The initial step involves the cyclization of 2-aminobenzamide with acrolein under acidic conditions to form the quinoline core structure.
Hydroxylation: The quinoline intermediate is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to introduce the hydroxyl group at the 4-position.
Amidation: The final step involves the amidation of the hydroxylated quinoline intermediate with prop-2-en-1-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-oxo-N-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 2-position can be reduced to form a dihydroquinoline derivative.
Substitution: The amide group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
4-hydroxy-2-oxo-N-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating the expression of genes and proteins.
Affecting Cell Signaling: Altering cell signaling pathways to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Lacks the prop-2-en-1-yl group.
2-oxo-N-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide: Lacks the hydroxyl group at the 4-position.
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
4-hydroxy-2-oxo-N-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is unique due to the presence of both the hydroxyl group at the 4-position and the prop-2-en-1-yl group attached to the amide nitrogen. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-prop-2-enyl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H12N2O3/c1-2-7-14-12(17)10-11(16)8-5-3-4-6-9(8)15-13(10)18/h2-6H,1,7H2,(H,14,17)(H2,15,16,18) |
InChI Key |
SBZLTQMYRFIERR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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